Fosfomycin (tromethamine)

Description

Target Specificity for UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)

MurA, encoded by the murA gene, catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of enolpyruvate from PEP to UDP-N-acetylglucosamine (UNAG), yielding UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate. This reaction is essential for synthesizing the lipid-linked disaccharide-pentapeptide precursor, a critical component of the bacterial cell wall. Fosfomycin specifically inhibits MurA by mimicking PEP, thereby disrupting peptidoglycan assembly.

Structural studies reveal that MurA adopts distinct conformations during catalysis. In its "open" state, UNAG binds to the enzyme, inducing a conformational shift to a "closed" state that accommodates PEP. Fosfomycin exploits this mechanism by binding irreversibly to the closed conformation, preventing the release of reaction products and stalling cell wall synthesis. The enzyme’s high conservation across gram-positive and gram-negative bacteria underscores fosfomycin’s broad-spectrum activity.

Table 1: Key Structural Features of MurA Relevant to Fosfomycin Binding

Covalent Binding Dynamics via Cysteine Residue Nucleophilic Attack

Fosfomycin’s epoxide group undergoes nucleophilic attack by the thiol group of MurA’s conserved cysteine residue (C115 in E. coli), forming a stable thioether bond. This covalent modification irreversibly inactivates MurA, distinguishing fosfomycin from reversible competitive inhibitors. Kinetic studies demonstrate time-dependent inhibition, with a second-order rate constant ($$k{inact}/Ki$$) of $$1.2 \times 10^3 \, M^{-1}s^{-1}$$ for E. coli MurA.

The reactivity of C115 is modulated by MurA’s conformational state. In the open conformation, the cysteine residue is solvent-exposed and accessible to fosfomycin. Upon UNAG binding and transition to the closed state, C115 becomes positioned for optimal nucleophilic attack on the epoxide. Mutagenesis studies confirm that substitution of C115 with serine (C115S) or aspartate (C115D) abolishes fosfomycin binding, conferring resistance. For example, Mycobacterium tuberculosis MurA naturally harbors an asparagine residue at this position, rendering it intrinsically resistant to fosfomycin.

Table 2: Impact of MurA Mutations on Fosfomycin Resistance

Comparative Analysis with Phosphoenolpyruvate (PEP) Analog Functionality

Fosfomycin serves as a structural and functional analog of PEP, competing for binding to MurA’s active site. Both molecules share a core enolpyruvate moiety, but fosfomycin’s epoxide group enables covalent modification, whereas PEP participates in reversible catalysis.

Key Differences Between PEP and Fosfomycin

- Binding Mechanism : PEP forms reversible hydrogen bonds with MurA’s active site residues (e.g., Arg120 and Lys22 in E. coli), whereas fosfomycin’s covalent attachment ensures irreversible inhibition.

- Enzyme Kinetics : PEP follows Michaelis-Menten kinetics with a $$Km$$ of 12 µM, while fosfomycin exhibits time-dependent inhibition with a $$Ki$$ of 8.8 µM.

- Structural Flexibility : Fosfomycin’s bicyclic structure allows conformational adaptability, enabling binding to MurA variants with minor active site modifications.

Table 3: Kinetic Parameters of PEP vs. Fosfomycin in MurA Inhibition

| Parameter | PEP (Substrate) | Fosfomycin (Inhibitor) |

|---|---|---|

| $$Km/Ki$$ | 12 µM | 8.8 µM |

| $$k{cat}/k{inact}$$ | $$4.5 \times 10^2 \, s^{-1}$$ | $$1.7 \times 10^{-3} \, s^{-1}$$ |

| Inhibition Type | Competitive (reversible) | Irreversible covalent |

Notably, the presence of UNAG enhances fosfomycin’s inhibitory potency by stabilizing the closed conformation of MurA. Preincubation of MurA with UNAG increases fosfomycin’s binding efficiency fivefold, as demonstrated in Haemophilus influenzae enzyme assays. This synergy underscores the interdependence of substrate and inhibitor binding in MurA’s catalytic cycle.

Properties

Molecular Formula |

C7H18NO7P |

|---|---|

Molecular Weight |

259.19 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(3-methyloxiran-2-yl)phosphonic acid |

InChI |

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6) |

InChI Key |

QZJIMDIBFFHQDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

-

Reaction Setup : Fosfomycin bistromethamine is dissolved in methanol at room temperature.

-

Anhydride Addition : Acetic or propionic anhydride is added dropwise over 10–20 minutes, followed by stirring at 30–35°C for 1–1.5 hours.

-

Solvent Removal : Methanol is removed via rotary evaporation under reduced pressure, yielding a white solid.

-

Crystallization : The solid is dissolved in absolute ethanol, cooled to 0°C, filtered, and dried under vacuum.

Advantages Over Prior Art

| Parameter | Anhydride Method | Traditional One-Step Method |

|---|---|---|

| Reagents | Non-toxic, low-cost anhydrides | Toxic isocyanates, isothiocyanates |

| Yield | 94–95% | 80–90% |

| Byproduct Recovery | Dextro-phenylethylamine recycled | Amine lost, high costs |

| Environmental Impact | Minimal odor, low waste | Odorous mother liquor, complex recycling |

Example Outcomes

This method’s mild conditions (30–35°C) and low energy consumption make it suitable for industrial scale-up.

Tromethamine p-Toluenesulfonate Method

Patent CN104086592A introduces a multi-step anhydrous process to achieve high-purity fosfomycin tromethamine.

Process Overview

-

Salt Preparation : Tromethamine p-toluenesulfonate is synthesized by reacting tromethamine with p-toluenesulfonic acid in anhydrous alcohol.

-

Crude Product Formation : The salt reacts with fosfomycin phenylethylamine monohydrate under controlled cooling (5–10°C/h) to 0°C.

-

Refining : Crude product is dissolved in anhydrous alcohol, seeded with crystal nuclei, and cooled to −10°C for crystallization.

Yield and Purity

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Salt Synthesis | Heated to 25–80°C, cooled to −10°C | Not specified | Anhydrous, no crystal water |

| Crude Product | Stirred at 40–70°C, cooled to 0°C | High | Intermediate |

| Refining | Seeded with crystals, cooled to −10°C | Final | >99% |

Advantages

-

Anhydrous Conditions : Prevents hydrolysis and ensures stable salt formation.

-

High Purity : Final product meets pharmaceutical standards for intravenous and oral formulations.

Comparison of Industrial Methods

| Method | Reagents | Yield | Key Innovation |

|---|---|---|---|

| Acetic/Propionic Anhydride | Low-cost anhydrides | 94–95% | Recyclable amine, non-toxic reagents |

| Tromethamine p-Toluenesulfonate | Anhydrous alcohol, p-toluenesulfonic acid | High | Anhydrous conditions, high-purity product |

| Aqueous Solution (CN101928300A) | Methanol, ethanol/propanol | Low | Low yield, solvent azeotropes (not industrial) |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

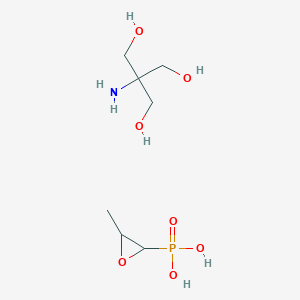

Fosfomycin tromethamine’s reactivity arises from two critical functional groups (Fig. 1):

-

Epoxide ring : A strained three-membered cyclic ether prone to nucleophilic attack.

-

Phosphonic acid group : Enhances solubility and mimics phosphoenolpyruvate (PEP), enabling competitive enzyme inhibition12.

The tromethamine counterion stabilizes the compound via salt formation, reducing acid-catalyzed hydrolysis34.

Mechanism of Action: Covalent Inhibition of MurA

Fosfomycin inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in peptidoglycan biosynthesis (Fig. 2)52.

Reaction Steps :

-

Nucleophilic Attack : Cysteine 115 (Cys115) in MurA’s active site attacks the epoxide’s electrophilic carbon.

-

Epoxide Ring Opening : The epoxide oxygen becomes a hydroxyl group, forming a covalent thioether bond with Cys11567.

-

Enzyme Inactivation : This irreversible modification blocks PEP binding, halting UDP-MurNAc synthesis52.

Equation :

Enzymatic Inactivation Pathways

Bacterial resistance mechanisms involve enzymatic modification of fosfomycin (Table 1)678:

| Enzyme | Reaction | Product | Cofactors |

|---|---|---|---|

| FosA | Glutathione addition to epoxide | Fosfomycin-GSH conjugate | Mn²⁺, K⁺ |

| FosB | Bacillithiol addition to epoxide | Fosfomycin-BSH conjugate | Mg²⁺ |

| FosX | Hydrolysis of epoxide | Fosfomycin diol | Mn²⁺ |

| FomA/FomB | ATP-dependent phosphorylation at C1 hydroxyl | Fosfomycin monophosphate | ATP, Mg²⁺ |

Key Observations :

-

FosA and FosB are glutathione-S-transferases that detoxify fosfomycin via nucleophilic epoxide ring opening68.

-

FosX hydrolyzes the epoxide to a vicinal diol, abolishing antibacterial activity7.

-

FomA/FomB phosphorylate fosfomycin, preventing MurA binding8.

Biosynthetic Reactions in Producing Organisms

Fosfomycin is biosynthesized by Streptomyces and Pseudomonas via distinct pathways (Fig. 3)1:

-

*Streptomyces *:

-

*Pseudomonas *:

-

Utilizes a cytochrome P450 system for epoxidation, differing in redox cofactors1.

-

Radical Mechanism (Fom3) :

Chemical Stability and Degradation

-

Acid-Catalyzed Hydrolysis : The epoxide ring undergoes hydrolysis in acidic conditions, forming inactive diol derivatives34. Tromethamine elevates pH, slowing this reaction3.

-

Thermal Degradation : Prolonged heat exposure destabilizes the epoxide and phosphonic acid groups4.

Degradation Products :

-

Fosfomycin diol (major hydrolysis product).

-

Phosphoric acid derivatives (under extreme conditions)4.

Salt Formation with Tromethamine

Tromethamine (pKa ~7.8) forms a stable salt with fosfomycin (pKa ~2.5 and 7.3 for phosphonic acid groups)49:

This salt enhances oral bioavailability (37-58%) compared to calcium formulations38.

Stereochemical Considerations

The (2R,3S) configuration of fosfomycin is critical for MurA binding12. Enzymatic modifications (e.g., FosA) exhibit stereospecificity, preferentially reacting with the biologically active enantiomer78.

Scientific Research Applications

Pharmacological Properties

Fosfomycin tromethamine acts by inhibiting bacterial cell wall synthesis through the irreversible blockade of the enzyme enolpyruvyl transferase, which is crucial for peptidoglycan synthesis. Its unique mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. Notably, it has shown efficacy against multidrug-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae .

Key Characteristics:

- Bioavailability: Oral bioavailability ranges from 33% to 44%, with peak urinary concentrations significantly higher than those achieved with other formulations .

- Tissue Penetration: It penetrates well into various tissues, making it suitable for treating infections in the central nervous system, lungs, and soft tissues .

- Safety Profile: Generally well-tolerated with low incidence of adverse effects; common side effects include gastrointestinal disturbances .

Clinical Applications

Fosfomycin tromethamine is primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs). However, its applications have expanded due to increasing antimicrobial resistance.

Treatment of Urinary Tract Infections

Fosfomycin tromethamine is particularly effective for:

- Acute Uncomplicated Cystitis: A study demonstrated a clinical efficacy rate of 94.71% for this condition when administered in three doses of 3 g each .

- Recurrent UTIs: For recurrent infections, efficacy rates were reported at 77.22% .

- Complicated UTIs: While efficacy is lower (62.69%), fosfomycin remains a valuable option for complicated cases due to its favorable safety profile .

Table 1: Efficacy Rates for Different UTI Types

| Infection Type | Clinical Efficacy Rate (%) | Microbiological Efficacy Rate (%) |

|---|---|---|

| Acute Uncomplicated Cystitis | 94.71 | 97.65 |

| Recurrent Lower Urinary Tract Infection | 77.22 | 94.44 |

| Complicated Lower Urinary Tract Infection | 62.69 | 83.87 |

Treatment of Multidrug-Resistant Infections

Recent studies have highlighted the potential of fosfomycin tromethamine in treating infections caused by multidrug-resistant organisms:

- Enteritis Caused by Campylobacter Species: Two cases were documented where patients with relapsing Campylobacter coli enteritis were successfully treated with prolonged oral fosfomycin after confirming susceptibility .

- Klebsiella pneumoniae Infections: Three patients with UTIs caused by carbapenemase-producing Klebsiella pneumoniae were treated successfully with oral fosfomycin monotherapy .

Table 2: Case Studies on Multidrug-Resistant Infections

| Case Description | Pathogen | Treatment Outcome |

|---|---|---|

| Patient with relapsing C. coli enteritis | Campylobacter coli | Successful treatment with fosfomycin |

| Patient with KPC-producing Klebsiella pneumoniae | Klebsiella pneumoniae | Successful treatment with fosfomycin |

Future Perspectives and Recommendations

Given its unique mechanism and effectiveness against resistant strains, fosfomycin tromethamine is gaining renewed interest in clinical practice. Its role as part of combination therapy is being explored to enhance efficacy and minimize resistance development.

Clinical Recommendations:

- Consider fosfomycin tromethamine as a first-line treatment for uncomplicated UTIs and as an alternative for multidrug-resistant infections.

- Further studies are needed to optimize dosing regimens and explore its use in other types of infections.

Mechanism of Action

Fosfomycin exerts its antibacterial effects by inhibiting the enzyme enolpyruvyl transferase, which is crucial for the synthesis of bacterial cell walls. This inhibition prevents the formation of N-acetylmuramic acid, an essential component of the peptidoglycan layer in bacterial cell walls. As a result, bacterial cells are unable to maintain their structural integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Key Features :

- Primary Indication : Acute uncomplicated urinary tract infections (UTIs) caused by Escherichia coli and Enterococcus faecalis .

- Pharmacokinetics :

- Advantages : Single-dose regimen, minimal cross-resistance, and high urinary concentrations (>128 mg/L for 24–48 hours) .

Comparison with Similar Compounds

Pharmacokinetic Comparison: Fosfomycin Tromethamine vs. Fosfomycin Calcium

Key Insight : The tromethamine salt offers superior bioavailability and consistency, making it the preferred oral formulation .

Spectrum of Activity vs. Other Antibiotics

Fosfomycin tromethamine exhibits broad-spectrum activity against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens, including ESBL-producing E. coli and Klebsiella pneumoniae .

Comparison Table :

Clinical Efficacy in UTIs

A meta-analysis of clinical trials demonstrated comparable efficacy between fosfomycin tromethamine and other antibiotics, with the added benefit of a single-dose regimen:

Note: Fosfomycin’s cure rates for E. coli UTIs (79%) align with nitrofurantoin but lag behind ciprofloxacin and trimethoprim/sulfa in multi-dose regimens .

Resistance Profile

Fosfomycin resistance remains rare (<5% in E. Resistance mechanisms (e.g., altered MurA, reduced drug uptake) are distinct from other antibiotic classes .

Biological Activity

Fosfomycin tromethamine is a broad-spectrum antibiotic known for its unique mechanism of action and effectiveness against various bacterial pathogens, particularly in urinary tract infections (UTIs). This article delves into the biological activity of fosfomycin, supported by clinical data, pharmacokinetics, and case studies.

Fosfomycin exerts its bactericidal effects by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for bacterial cell wall synthesis. By binding covalently to a cysteine residue in MurA, fosfomycin prevents the condensation of phosphoenolpyruvate with UDP-N-acetylglucosamine, disrupting the formation of peptidoglycan precursors essential for bacterial growth .

Pharmacokinetics

Bioavailability and Excretion

- Oral Bioavailability : 34% to 41% for the tromethamine salt .

- Peak Urinary Concentration : Achieved within 4 hours post-administration, with concentrations exceeding 128 mg/L maintained for up to 48 hours, sufficient to inhibit most uropathogens .

- Half-Life : Mean elimination half-life ranges from 5.7 hours to as long as 50 hours in patients with renal impairment .

Antibacterial Spectrum

Fosfomycin demonstrates activity against a wide range of gram-negative and gram-positive bacteria, including:

- Gram-Negative Pathogens : Escherichia coli, Klebsiella spp., Enterobacter spp., and more.

- Gram-Positive Pathogens : Enterococcus spp., including vancomycin-resistant strains .

Table 1: Antibacterial Activity of Fosfomycin

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Gram-Negative | E. coli, Klebsiella, Enterobacter | High |

| Gram-Positive | Enterococcus faecalis | Moderate |

| Multidrug-Resistant | MRSA, VRE | Emerging Activity |

Clinical Efficacy

Fosfomycin tromethamine has been extensively studied in clinical settings, particularly for treating uncomplicated UTIs.

Case Studies and Clinical Trials

- Single-Dose Efficacy :

- Multicenter Studies :

- Safety Profile :

Resistance and Cross-Resistance

One notable feature of fosfomycin is its low propensity for cross-resistance with other antibiotic classes due to its distinct chemical structure and mechanism of action. This characteristic makes it a valuable option in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What is the molecular mechanism of Fosfomycin Tromethamine's bactericidal activity, and how can this be experimentally validated in Gram-negative pathogens?

Fosfomycin Tromethamine inhibits bacterial cell wall synthesis by irreversibly inactivating the enzyme enolpyruvyl transferase (MurA), which catalyzes the condensation of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) with phosphoenolpyruvate (PEP) . To validate this mechanism:

- Enzyme Inhibition Assays : Measure MurA activity via spectrophotometric detection of inorganic phosphate release after fosfomycin exposure .

- Genetic Knockout Models : Use murA-deficient bacterial strains complemented with wild-type or mutant murA to assess fosfomycin susceptibility .

- Time-Kill Curve Analysis : Compare bactericidal activity against wild-type vs. efflux pump/mutation-bearing strains to isolate resistance mechanisms .

Basic: What pharmacokinetic factors influence the bioavailability of Fosfomycin Tromethamine, and how should these be controlled in clinical pharmacokinetic studies?

Key factors include food intake, gastrointestinal motility, and renal function. Methodological considerations:

-

Study Design : Use a crossover design to compare bioavailability under fasting (37% absolute bioavailability) vs. high-fat meal conditions (30% bioavailability) .

-

Dosing Protocol : Administer a single 3-g dose with standardized meal timing (e.g., 30 minutes post-dose) to minimize variability .

-

Parameter Monitoring :

Parameter Fasting Conditions (Mean ± SD) Fed Conditions (Mean ± SD) Cmax (mcg/mL) 26.1 ± 9.1 17.6 ± 4.4 Tmax (hours) 2 4 Urine Excretion 1,140 ± 238 mg 1,118 ± 201 mg Data derived from .

Advanced: How can researchers reconcile conflicting clinical data on Fosfomycin Tromethamine's efficacy in complicated vs. uncomplicated urinary tract infections (UTIs)?

Discrepancies arise from differences in bacterial load, host factors, and dosing regimens. Methodological strategies:

- Stratified Analysis : Subgroup patients by infection severity (e.g., pyelonephritis vs. cystitis) and pathogen susceptibility (e.g., E. coli MIC ≤ 64 mcg/mL) .

- Pharmacodynamic Modeling : Use urinary concentration-time profiles (e.g., 706 ± 466 mcg/mL at 2–4 hours post-dose) to predict efficacy against high-bacterial-density infections .

- Meta-Analysis : Pool data from studies like Bassetti et al. (2017) and Qiao et al. (2013) to adjust for covariates like renal function and comorbidities .

Advanced: What methodological approaches are recommended for assessing Fosfomycin resistance evolution in bacterial populations during prolonged therapy?

- Serial Passage Experiments : Expose bacteria to subinhibitory fosfomycin concentrations over multiple generations; monitor MIC increases and genomic mutations (e.g., glpT transporter loss) .

- Whole-Genome Sequencing : Identify mutations in murA, uhpT, or regulatory genes linked to reduced drug uptake .

- Fitness Cost Assays : Compare growth rates of resistant vs. wild-type strains in antibiotic-free media to evaluate resistance stability .

Basic: What are the key considerations in designing in vitro susceptibility testing protocols for Fosfomycin Tromethamine against multidrug-resistant Enterobacteriaceae?

- Agar Dilution Method : Use cation-adjusted Mueller-Hinton agar with 25 μg/mL glucose-6-phosphate to enhance fosfomycin activity .

- Quality Control Strains : Include E. coli ATCC 25922 (MIC range: 0.5–4 mcg/mL) and K. pneumoniae ATCC 700603 .

- Breakpoint Interpretation : Apply CLSI/FDA criteria (susceptible: MIC ≤ 64 mcg/mL for uncomplicated UTIs) while accounting for urinary pharmacokinetics .

Advanced: How do structural interactions between Fosfomycin Tromethamine and metal ions (e.g., Ca²⁺, Na⁺) impact its stability and formulation design?

Fosfomycin forms stable complexes with divalent cations (e.g., Ca²⁺), which may reduce solubility and bioavailability . Methodological approaches:

- Ionic Stability Studies : Incubate fosfomycin with physiological ion concentrations (e.g., 1–2 mM Ca²⁺) and monitor degradation via HPLC .

- Chelating Agents : Evaluate excipients like EDTA in oral formulations to mitigate cation interactions .

- X-Ray Crystallography : Resolve fosfomycin-metal complex structures to guide salt selection (e.g., tromethamine vs. sodium salts) .

Advanced: What experimental designs are optimal for evaluating Fosfomycin Tromethamine in immunocompromised populations (e.g., neutropenic hosts)?

- Immunocompetent vs. Immunocompromised Models : Compare pharmacokinetic/pharmacodynamic (PK/PD) targets (e.g., AUC/MIC) in neutropenic murine UTI models .

- Combination Therapy Trials : Test synergy with β-lactams or aminoglycosides using checkerboard assays and fractional inhibitory concentration (FIC) indices .

- Ethical Considerations : Follow NIH/FDA guidelines for participant selection, ensuring informed consent and monitoring for C. difficile infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.